
4-Bromo-2-butylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-2-butylpyridine” is a chemical compound with the molecular formula C9H12BrN . It is used in the industry .
Molecular Structure Analysis
The molecular structure of “this compound” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 214.1 . The InChI code for this compound is 1S/C9H12BrN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3 .
Applications De Recherche Scientifique
Copper-Catalyzed Amination of Aryl Halides
4-Bromo-2-butylpyridine has been successfully employed in the amination of aryl halides using copper catalysis. This process highlights its utility in creating aminopyridines under mild conditions, showcasing low catalyst loading and offering an excellent yield. Such transformations are pivotal in synthesizing complex nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals (Lang et al., 2001).
Synthesis of Metal-complexing Molecular Rods
Efficient synthesis strategies have been developed for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines using this compound derivatives. These compounds are valuable for preparing metal-complexing molecular rods, demonstrating its significant role in materials science and coordination chemistry (Schwab et al., 2002).
Dye-sensitized Solar Cells
This compound derivatives have been explored for their effects in dye-sensitized solar cells. Specifically, the addition of related compounds to redox electrolytes has significantly improved solar cell performance by increasing the open-circuit potential. This application underscores the potential of this compound derivatives in enhancing renewable energy technologies (Boschloo et al., 2006).
Electrocatalytic Carboxylation
The compound has been utilized in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids, resulting in the formation of valuable carboxylic acids. This process demonstrates the environmental benefits of using this compound derivatives for CO2 utilization, contributing to sustainable chemistry practices (Feng et al., 2010).
Quantum Mechanical Investigations
Studies involving this compound derivatives have included quantum mechanical investigations to elucidate reaction mechanisms and optimize chemical processes. These studies provide insights into the electronic properties of these compounds and their potential applications in various fields, including catalysis and material science (Ahmad et al., 2017).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that drugs generally exert their effects by binding to receptors, which are cellular components . The specific receptor that 4-Bromo-2-butylpyridine binds to would determine its role and effect.
Mode of Action
The general rule is that drugs interact with their targets, causing changes in the cellular function . The specific interaction between this compound and its target receptor would determine the resulting changes.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and temperature .
Propriétés
IUPAC Name |
4-bromo-2-butylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-3-4-9-7-8(10)5-6-11-9/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTQFMSYVOYEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

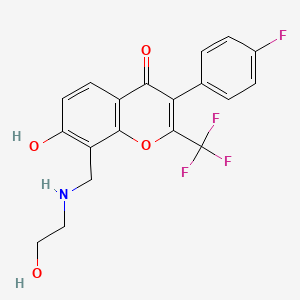
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2766705.png)
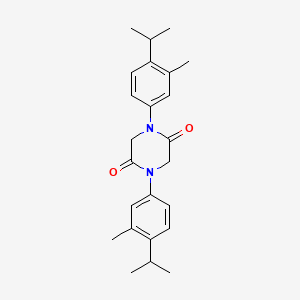

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2766710.png)
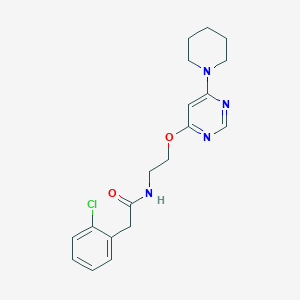
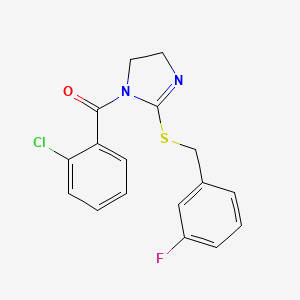

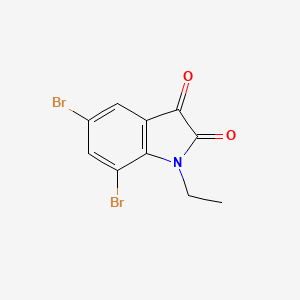
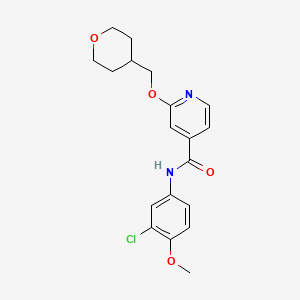

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2766718.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2766721.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2766722.png)